1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Description
Overview of Research Trajectories for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one and Related Structures
While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of chloromethylpyridine derivatives has been investigated for various applications. Research in this area generally explores their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals. The strategic placement of the chloro and methyl groups, as in the target compound, suggests its potential as a precursor for creating a diverse library of substituted pyridines for biological screening. The ethanone (B97240) side chain offers a reactive handle for further molecular elaboration, allowing for the introduction of different pharmacophores.
Chemical Properties and Data
Based on its structure, this compound possesses a unique combination of functional groups that dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | PubChem uni.lu |
| Molecular Weight | 169.61 g/mol | PubChem uni.lu |
| SMILES | CC1=CC(=C(C=N1)Cl)C(=O)C | PubChem uni.lu |
| InChI Key | SGYDHYOKFNNOLD-UHFFFAOYSA-N | PubChem uni.lu |
Synthesis and Reactivity
Detailed synthetic procedures specifically for this compound are not explicitly described in the reviewed scientific literature and patent databases. However, general synthetic strategies for related substituted pyridines can provide insight into potential synthetic routes. These often involve the construction of the pyridine (B92270) ring from acyclic precursors or the modification of pre-existing pyridine derivatives.
The reactivity of this compound is governed by its constituent functional groups. The pyridine nitrogen imparts basic properties, while the chlorine atom can participate in nucleophilic substitution reactions, albeit with reactivity influenced by the electronic nature of the pyridine ring. The ketone carbonyl group is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to an alcohol. The methyl group can potentially undergo oxidation or halogenation under specific conditions.
Structure
3D Structure
Properties
CAS No. |
1256804-54-2 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(5-chloro-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
SGYDHYOKFNNOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Chloro 2 Methylpyridin 4 Yl Ethan 1 One and Its Precursors
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one points to several key disconnections. The primary disconnection breaks the bond between the pyridine (B92270) ring and the acetyl group, suggesting an acylation reaction as a key final step. This leads back to the precursor, 5-chloro-2-methylpyridine (B1585889).
Another strategic disconnection could involve the carbon-chlorine bond, suggesting a late-stage chlorination of a 4-acetyl-2-methylpyridine (B1321041) intermediate. A third possibility involves the disconnection of the methyl group, pointing towards the methylation of a 5-chloro-4-acetylpyridine precursor. The feasibility of each of these pathways is contingent on the availability of starting materials and the efficiency of the respective chemical transformations.
Direct Acylation Routes for Pyridinyl Ethanones
The introduction of an acetyl group onto the pyridine ring is a critical step in the synthesis of the target molecule.
Friedel-Crafts Acylation Approaches
Direct Friedel-Crafts acylation of 5-chloro-2-methylpyridine presents a significant challenge. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the chloro substituent. This deactivation of the aromatic system makes it less susceptible to electrophilic attack by an acylium ion, a key intermediate in the Friedel-Crafts reaction. Consequently, forcing conditions are typically required, which can lead to low yields and the formation of undesired byproducts.
Alternative Acylation Strategies
Given the limitations of the Friedel-Crafts approach, alternative acylation strategies are often employed for electron-deficient heterocycles like pyridine. One such method is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. wikipedia.org In the context of synthesizing this compound, an acyl radical could be generated and reacted with 5-chloro-2-methylpyridine under acidic conditions. This method can offer improved regioselectivity for the C4 position.
Another viable alternative is directed ortho-metalation (DoM). This strategy utilizes a directing group to facilitate deprotonation at a specific position on the aromatic ring, followed by quenching with an electrophile. organic-chemistry.orgharvard.edu For a precursor like 5-chloro-2-methylpyridine, a directing group at a suitable position could guide lithiation to the C4 position, which would then be followed by reaction with an acetylating agent such as acetyl chloride or N,N-dimethylacetamide.
Functional Group Interconversion Pathways on Pyridine Ring Systems
The synthesis can also be approached by constructing the pyridine ring with the desired substituents already in place or by modifying a pre-existing substituted pyridine.
Halogenation and Methylation Strategies for Pyridine Precursors
Further functionalization of pyridine precursors often involves carefully controlled halogenation and methylation steps. For instance, if a synthetic route starts with a 4-acetyl-2-methylpyridine, a regioselective chlorination at the C5 position would be required. This can be challenging due to the directing effects of the existing substituents.
Regioselective Introduction of the Ethanone (B97240) Moiety
Achieving the regioselective introduction of the ethanone moiety at the C4 position of the 2-methyl-5-chloropyridine scaffold is a pivotal challenge. As discussed, direct acylation methods are often problematic. Therefore, strategies that enhance the reactivity and direct the substitution to the desired position are essential.
One approach involves the use of a blocking group. A temporary group can be introduced at a more reactive position on the pyridine ring, forcing the acylation to occur at the desired C4 position. The blocking group is then removed in a subsequent step.
Another powerful strategy is the use of pre-functionalized pyridines. For example, a 4-halopyridine derivative can undergo a metal-catalyzed cross-coupling reaction with an acetylating reagent. Alternatively, a 4-cyanopyridine (B195900) can be converted to the corresponding ketone. These methods offer excellent control over the position of the incoming acetyl group.
Below is a table summarizing potential synthetic strategies and their key features:
| Strategy | Key Reaction | Precursor(s) | Advantages | Challenges |
| Direct C4-Acylation | Minisci Reaction | 5-chloro-2-methylpyridine, Acyl radical source | Can be effective for electron-deficient heterocycles | Potential for side reactions and regioselectivity issues |
| Directed ortho-Metalation | Lithiation and Acylation | 5-chloro-2-methylpyridine with a directing group | High regioselectivity | Requires a suitable directing group and cryogenic conditions |
| Functional Group Interconversion | Halogenation | 4-acetyl-2-methylpyridine | Utilizes readily available starting materials | Regiocontrol of chlorination can be difficult |
| Cross-Coupling Reaction | Suzuki or Stille Coupling | 4-halo-5-chloro-2-methylpyridine, Acetylating agent | High regioselectivity and functional group tolerance | Requires synthesis of the pre-functionalized pyridine |
Catalytic Approaches in Pyridinyl Ethanone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. For the synthesis of pyridinyl ethanones and related structures, both Lewis acid catalysis and transition-metal catalysis, especially palladium-catalyzed cross-coupling reactions, have proven to be powerful tools.
Lewis acids are instrumental in a variety of synthetic transformations for pyridine ring synthesis by activating substrates towards nucleophilic attack or by promoting cyclization and rearrangement reactions. scispace.comorganic-chemistry.org In the context of pyridine synthesis, Lewis acids can catalyze heteroannulation reactions, such as the Bohlmann-Rahtz synthesis, which constructs highly functionalized pyridines from enamino esters and alkynones in a single step. researchgate.net This approach avoids the high temperatures often required in traditional methods by catalyzing the key E/Z-isomerization and cyclodehydration steps. researchgate.net
Studies have shown that various Lewis acids can effectively promote these transformations. For instance, ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) and zinc(II) bromide (ZnBr₂) have been identified as highly efficient catalysts for generating pyridines in up to 94% yield. researchgate.net Other Lewis acids have been screened for their ability to promote the synthesis of substituted pyridines, with MgBr₂ showing efficacy in promoting cyclocondensation at room temperature. nih.gov
In reactions analogous to those needed for pyridinyl ethanone synthesis, Lewis acids activate precursors for subsequent bond formation. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) has been shown to be optimal for activating alkenyl pyridines to allow for Grignard additions in the presence of a copper catalyst. nih.gov A screening of various Lewis acids demonstrated their crucial role in enhancing the reactivity of the pyridine moiety. nih.gov The mechanism generally involves the coordination of the Lewis acid to a basic site on one of the reactants, which lowers the energy barrier for the subsequent reaction step. scispace.comorganic-chemistry.org
Note: This table presents data from syntheses of pyridine and related heterocyclic structures to illustrate the utility of Lewis acid catalysis.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. researchgate.net These reactions are widely used in the pharmaceutical and fine chemical industries for constructing complex aromatic and heteroaromatic systems. researchgate.net For the synthesis of pyridinyl ethanone analogs, reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are particularly relevant. researchgate.net
A key strategy for synthesizing structures analogous to this compound involves the α-arylation of a ketone. For example, the synthesis of a key intermediate for the COX-2 inhibitor Etoricoxib involved a palladium-catalyzed α-arylation of an acetylpicoline with a bromo- or chlorophenyl methyl sulfone. researchgate.net This transformation highlights the power of palladium catalysis to directly form the crucial bond between the pyridine ring and the ethanone side chain. High yields were achieved using a combination of a palladium source like Pd(OAc)₂ and a specialized phosphine (B1218219) ligand. researchgate.net
The Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide, is another powerful method. This reaction has been successfully applied to couple pyridylboronic acids with various heteroaryl halides to produce highly substituted bipyridines. acs.org Catalysts such as [1,4-Bis(diphenylphosphino)butane]palladium(II) dichloride [Pd(dppb)Cl₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(Ph₃)₄] have proven effective for coupling with electron-rich chloro-heteroaromatics, which are often challenging substrates. acs.org Similarly, Stille coupling, which utilizes organostannane reagents, has been employed to efficiently produce pyridinyl analogues. researchgate.net
Optimization of Synthetic Pathways and Yields
The successful synthesis of a target molecule, particularly on a larger scale, requires careful optimization of the reaction conditions to maximize yield and selectivity while minimizing byproducts.
Subtle changes in reaction parameters can have a profound impact on the outcome of a synthesis. Key variables that are typically optimized include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.
For palladium-catalyzed reactions, the choice of ligand is often critical. In the synthesis of an Etoricoxib intermediate, an indole-based phosphine ligand was found to be highly effective for the α-arylation of the ketone. researchgate.net The optimization process also led to a procedure with a relatively low catalyst loading, which is economically and environmentally advantageous. researchgate.net
Temperature is another crucial factor. In the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the reaction is typically carried out between 40°C and 70°C, with 65°C being preferred. google.com The concentration and addition rate of reagents, such as the use of a Grignard reagent, also require careful control to achieve optimal results. google.com Studies on Buchwald-Hartwig aminations have shown that reaction yields are significantly affected by temperature and the order of reagent addition, with the presence of a ketone activator dramatically improving yields from 3-12% to 60-100%. ua.edu
The solvent can influence reaction rates and selectivities by affecting the solubility of reagents and the stability of intermediates. For instance, in the preparation of 2-chloro-5-methylpyridine, a precursor to the target compound's scaffold, a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) is preferred for certain chlorination steps. google.comepo.org
Table 2: Parameters for Optimization in Pyridinyl Ethanone Synthesis
| Parameter | Variable | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst System | Palladium source (e.g., Pd(OAc)₂), Ligand | Influences reactivity, selectivity, and catalyst loading | researchgate.net |
| Temperature | 40-80°C | Affects reaction rate and byproduct formation | google.comua.edu |
| Solvent | Toluene, THF, 1,2,4-trichlorobenzene | Impacts solubility, reaction rate, and stability | google.comua.edugoogle.com |
| Base/Activator | NaO-t-Bu, Ketones (e.g., 3-pentanone) | Crucial for catalyst activation and proton abstraction | ua.edu |
| Reagents | Molar equivalents, order of addition | Stoichiometry and addition sequence can control selectivity | google.comua.edu |
Following the completion of a chemical reaction, the target compound must be isolated from the reaction mixture and purified to a degree suitable for its intended application, such as structural characterization and further synthetic steps.
A typical laboratory-scale workup procedure begins with quenching the reaction, often by adding water or an aqueous solution. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. researchgate.net The combined organic extracts are then washed, typically with water and brine (a saturated aqueous solution of NaCl), to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). researchgate.net
After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. google.com This crude material often contains unreacted starting materials, reagents, and byproducts, necessitating further purification.
For research applications, the most common purification technique for solid compounds is silica (B1680970) gel column chromatography. researchgate.net This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The crude product is loaded onto the column, and a solvent or a mixture of solvents is passed through, with fractions being collected and analyzed, often by thin-layer chromatography (TLC).
An alternative or subsequent purification method is crystallization. google.com This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration. mdpi.com The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. researchgate.net
Chemical Reactivity and Transformative Chemistry of 1 5 Chloro 2 Methylpyridin 4 Yl Ethan 1 One
Reactivity of the Ethanone (B97240) Functional Group
The acetyl group attached to the pyridine (B92270) ring is a key site for a variety of chemical reactions, including nucleophilic additions, reductions, and condensations.
Nucleophilic Addition Reactions
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. While specific studies on 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of ketones.
Organometallic reagents, such as Grignard reagents (R-MgX), are expected to react with the ketone to form tertiary alcohols after acidic workup. For instance, the addition of methylmagnesium bromide would likely yield 2-(5-chloro-2-methylpyridin-4-yl)propan-2-ol.
| Nucleophile | Reagent Example | Expected Product |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 2-(5-chloro-2-methylpyridin-4-yl)propan-2-ol |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1-(5-chloro-2-methylpyridin-4-yl)-1-pentanol |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-ol |
Note: The products in this table are predicted based on general chemical principles, as specific experimental data for these reactions with this compound is limited in the searched scientific literature.
Reduction Methodologies and Derivative Formation
The carbonyl group of the ethanone can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation. The resulting product is 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-ol, a chiral secondary alcohol.
| Reducing Agent | Solvent | Primary Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-ol |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or THF | 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-ol |
Note: While these are standard reduction methods for ketones, specific reaction conditions and yields for this compound require consulting dedicated synthetic procedures which are not broadly available in the searched literature.
Condensation Reactions and Heterocycle Formation
The ethanone functional group provides a reactive site for condensation reactions, which are pivotal in the synthesis of various heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Condensation with substituted hydrazines would yield N-substituted pyrazoles.
Another important class of condensation reactions is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound in the presence of a base. This can be a pathway to more complex molecular architectures.
| Reagent | Reaction Type | Potential Heterocyclic Product |
| Hydrazine Hydrate (N₂H₄·H₂O) | Cyclocondensation | 3-(5-chloro-2-methylpyridin-4-yl)-5-methyl-1H-pyrazole |
| Phenylhydrazine | Cyclocondensation | 3-(5-chloro-2-methylpyridin-4-yl)-5-methyl-1-phenyl-1H-pyrazole |
| Malononitrile | Knoevenagel Condensation | 2-((5-chloro-2-methylpyridin-4-yl)methylene)malononitrile |
Note: The products listed are illustrative of the expected outcomes based on established condensation reactions of ketones. Specific experimental validation for this compound is not detailed in the general chemical literature reviewed.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Considerations
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The existing substituents—a chloro group (deactivating, ortho-, para-directing), a methyl group (activating, ortho-, para-directing), and an acetyl group (deactivating, meta-directing)—further modulate the reactivity and regioselectivity of any potential EAS.
Nucleophilic Aromatic Substitution at the Chlorine Center
The presence of a chlorine atom on the electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the acetyl group facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.
A variety of nucleophiles can displace the chloride ion, leading to a range of substituted pyridine derivatives. This reaction is a valuable tool for introducing new functional groups onto the pyridine core.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(5-methoxy-2-methylpyridin-4-yl)ethan-1-one |
| Amine | Ammonia (NH₃) | 1-(5-amino-2-methylpyridin-4-yl)ethan-1-one |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(2-methyl-5-(phenylthio)pyridin-4-yl)ethan-1-one |
Note: The feasibility and outcomes of these SNAr reactions are based on the general reactivity of chloropyridines. Specific experimental data for this compound is not widely reported in the surveyed literature.
Impact of Substituent Position on Ring Reactivity
The reactivity of the pyridine ring in this compound is a consequence of the electronic effects exerted by its three substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and deactivates it towards electrophilic substitution compared to benzene. This deactivation is further intensified by the presence of the chloro and acetyl groups, both of which are electron-withdrawing.
The chloro group at the C5 position and the acetyl group at the C4 position significantly decrease the electron density of the pyridine ring. Conversely, the methyl group at the C2 position is electron-donating, which slightly counteracts the deactivating effects of the other substituents.
| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |
|---|---|---|---|
| -Cl (Chloro) | C5 | Electron-withdrawing (-I, +M) | Deactivates the ring towards electrophilic attack; enhances overall electrophilicity. |
| -CH₃ (Methyl) | C2 | Electron-donating (+I, Hyperconjugation) | Slightly activates the ring, counteracting deactivating groups. |
| -C(O)CH₃ (Acetyl) | C4 | Electron-withdrawing (-I, -M) | Strongly deactivates the ring towards electrophilic attack; activates the ring for potential nucleophilic attack at this position. |
Chemical Modifications of the Methyl Group
The methyl group at the C2 position of the pyridine ring is a key site for chemical modification. The protons of a methyl group at the C2 or C4 position of a pyridine ring are acidic and can be removed by a strong base. This is due to the stabilization of the resulting carbanion by the electron-withdrawing nitrogen atom.
This reactivity allows for a variety of transformations:
Condensation Reactions: The activated methyl group can undergo condensation reactions with aldehydes and other carbonyl compounds. For instance, 2-methylpyridine (B31789) (2-picoline) reacts with formaldehyde (B43269) to form 2-vinylpyridine. A similar reaction could be envisioned for this compound, allowing for the introduction of various functional groups.
Deprotonation/Alkylation: Treatment with a strong base, such as butyllithium (B86547) (BuLi), can deprotonate the methyl group, forming a lithiated species. This nucleophilic intermediate can then react with a range of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.
Oxidation: The methyl group can be oxidized to other functional groups. For example, oxidation of 2-methylpyridine with potassium permanganate (B83412) yields picolinic acid (pyridine-2-carboxylic acid). This suggests that the methyl group in the target compound could be converted to a carboxylic acid, alcohol, or aldehyde under appropriate oxidizing conditions.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one provides critical insights into the number and nature of proton environments. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and acetyl groups. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group, as well as the electron-donating effect of the methyl group. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons, thus establishing the connectivity within the pyridine ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | Data not available | Data not available | Data not available |
| Acetyl-CH₃ | Data not available | Data not available | Data not available |
| Pyridine-CH₃ | Data not available | Data not available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table is a template for expected data. |
¹³C NMR Analysis of Carbon Frameworks
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of their electronic environment, with carbons attached to electronegative atoms (chlorine and nitrogen) and the carbonyl group appearing at lower fields. The carbonyl carbon of the acetyl group is typically observed at a significantly downfield chemical shift.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C=O | Data not available |
| Pyridine C-Cl | Data not available |
| Pyridine C-N | Data not available |
| Other Pyridine C | Data not available |
| Acetyl-CH₃ | Data not available |
| Pyridine-CH₃ | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table is a template for expected data. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ketone. Other significant peaks would correspond to the C-Cl stretching, C-N stretching, and various C-H stretching and bending vibrations of the aromatic ring and methyl groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the pyridine ring.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O Stretch | Data not available | Data not available |
| C-Cl Stretch | Data not available | Data not available |
| Aromatic C=C/C=N Stretch | Data not available | Data not available |
| C-H Stretch (Aromatic) | Data not available | Data not available |
| C-H Stretch (Aliphatic) | Data not in available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table is a template for expected data. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound would provide the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further solidifying the molecular formula. Analysis of the fragmentation pattern in the mass spectrum offers additional structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the acetyl group and subsequent cleavages of the pyridine ring.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]⁺ | Data not available | Data not available |
| [M - CH₃CO]⁺ | Data not available | Data not available |
| Other Fragments | Data not available | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table is a template for expected data. |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. A successful single-crystal X-ray diffraction study of this compound would determine bond lengths, bond angles, and torsion angles with high precision. Furthermore, it would provide invaluable insights into the packing of molecules in the solid state, including the nature and geometry of any intermolecular interactions such as hydrogen bonds or halogen bonds, which play a crucial role in determining the physical properties of the material.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Intermolecular Interactions | Data not available |
| Note: Specific experimental data for this compound is not publicly available. The table is a template for expected data. |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A complete analysis of bond lengths, bond angles, and torsion angles necessitates crystallographic data. This information would reveal the precise three-dimensional arrangement of atoms within the molecule, including the planarity of the pyridine ring and the orientation of the acetyl and methyl substituents. Without experimental data, a table of these geometric parameters cannot be generated.
Investigation of Crystal Packing and Supramolecular Assembly
The study of crystal packing and supramolecular assembly focuses on how individual molecules of this compound would arrange themselves in a solid-state crystal lattice. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. A detailed description of these interactions, including the formation of dimers, chains, or more complex three-dimensional networks, is contingent upon the determination of its crystal structure.
Hirshfeld Surface Analysis and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the regions of close contact between neighboring molecules, providing a "fingerprint" of the non-covalent forces that stabilize the crystal structure. The analysis identifies the relative contributions of different types of interactions, such as hydrogen-hydrogen, carbon-hydrogen, and chlorine-hydrogen contacts. However, the generation of a Hirshfeld surface and its corresponding two-dimensional fingerprint plots is entirely dependent on the availability of crystallographic information files (.cif), which are not available for this compound.
Computational and Theoretical Investigations of 1 5 Chloro 2 Methylpyridin 4 Yl Ethan 1 One
Quantum Chemical Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state geometry of molecules. This approach calculates the electron density of a system to determine its energy. By systematically adjusting the positions of the atoms to find the lowest energy arrangement, DFT can identify the most stable structure of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds can exist in various spatial arrangements known as conformations. A conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the bond between the pyridine (B92270) ring and the acetyl group. This process identifies the different stable conformers (energy minima) and the transition states (saddle points) that separate them. The resulting energy landscape would reveal the most energetically favorable conformation(s) of the molecule and the energy barriers to internal rotation.
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods can map the distribution of electrons and identify regions that are likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. An FMO analysis for this compound would calculate the energies of these orbitals and visualize their spatial distribution, indicating where the molecule is most likely to undergo electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. An MEP map of this compound would clearly illustrate the electron-rich areas, such as around the oxygen and nitrogen atoms, and electron-deficient regions, thereby predicting its intermolecular interaction patterns.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for studying hyperconjugation—the stabilizing interactions that result from the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. For this compound, NBO analysis would quantify the strength of these interactions, providing deep insight into charge delocalization and the stability of the molecular structure.
Theoretical Reaction Mechanism Studies
While specific theoretical reaction mechanism studies for this compound are not extensively documented in public literature, the reactivity of the acetylpyridine scaffold is well-understood and can be computationally modeled. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways, allowing for the calculation of transition state geometries and activation energies.
For this compound, several key reaction types can be investigated theoretically:
Nucleophilic Addition to the Carbonyl Group: The acetyl group is a primary site for nucleophilic attack. Theoretical studies on similar aromatic ketones can model the reaction pathway for the addition of various nucleophiles (e.g., hydrides, organometallics). DFT calculations would typically be used to map the potential energy surface of the reaction, identifying the transition state and the corresponding energy barrier. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the pyridine ring will electronically influence the electrophilicity of the carbonyl carbon.
Reactions at the Acetyl Methyl Group: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. Computational models can predict the pKa of these protons and the stability of the resulting enolate. The reaction mechanism of subsequent alkylation or condensation reactions (e.g., aldol (B89426) condensation) can be explored, including the stereochemical outcomes.
Electrophilic Aromatic Substitution on the Pyridine Ring: Although the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, theoretical studies can predict the most likely sites for substitution. For this molecule, the positions on the ring are already substituted, but understanding the electronic landscape is crucial for predicting reactions on derivatives.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is a potential site for nucleophilic substitution. Theoretical calculations can determine the activation energy for the displacement of the chloride by various nucleophiles. These studies would involve modeling the formation of the Meisenheimer complex intermediate.
A hypothetical reaction coordinate diagram for a nucleophilic addition to the carbonyl group, based on typical DFT calculations for acetylpyridines, is presented below.
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State | +10 to +20 | Formation of the C-Nucleophile bond |
| Intermediate | -5 to -15 | Tetrahedral intermediate |
| Products | Variable | Product of nucleophilic addition |
Note: The energy values are illustrative and would require specific DFT calculations for this molecule and a chosen nucleophile.
Structure-Reactivity Correlations based on Computational Data
The electronic and steric effects of the substituents on the pyridine ring of this compound dictate its reactivity. Computational chemistry provides a quantitative framework for understanding these relationships through the calculation of various molecular descriptors.
Electronic Properties: The reactivity of the molecule is significantly influenced by its electronic structure. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key indicators of reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For substituted pyridines, electron-withdrawing groups like chloro and acetyl tend to lower both HOMO and LUMO energies, while electron-donating groups like methyl raise them.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the carbonyl group, and a positive potential around the carbonyl carbon and the hydrogen atoms.
A table of hypothetical calculated electronic properties for this compound, based on trends observed in DFT studies of similar molecules, is provided below.
| Property | Calculated Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.8 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |
| Dipole Moment | 2.5 D | Moderate polarity |
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.comresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in a particular reaction or their potential as, for example, enzyme inhibitors. The model would use computationally derived descriptors such as electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP). researchgate.net
In Silico Approaches for Derivatization Pathway Prediction
In silico methods are increasingly used to predict and prioritize potential derivatization pathways in drug discovery and materials science. cmjpublishers.com These approaches can save significant time and resources by focusing experimental efforts on the most promising candidates.
Metabolic Pathway Prediction: For pharmaceutical applications, it is crucial to understand the metabolic fate of a compound. In silico tools can predict the likely sites of metabolism by major drug-metabolizing enzymes, such as cytochrome P450s. news-medical.net For this compound, potential metabolic transformations would include oxidation of the methyl group on the pyridine ring, reduction of the keto group to an alcohol, and potential hydroxylation of the pyridine ring.
Virtual Library Generation and Screening: Computational tools can be used to generate large virtual libraries of derivatives of a lead compound like this compound. This can be achieved by systematically modifying the functional groups. For instance, the chloro group could be replaced with other halogens or nucleophiles, the methyl group could be varied, and the acetyl group could be transformed into other functional groups.
These virtual libraries can then be screened in silico for desired properties using molecular docking simulations against a biological target or by calculating relevant physicochemical properties. researchgate.net This allows for the rapid identification of promising derivatization pathways for synthesis and experimental testing.
A hypothetical table illustrating potential derivatization sites and the properties that could be explored in silico is shown below.
| Derivatization Site | Potential Modifications | Properties to Screen (In Silico) |
| 5-chloro group | -F, -Br, -I, -CN, -OR, -NR2 | Binding affinity to a target protein, electronic properties |
| 2-methyl group | -CH2OH, -CHO, -COOH | Solubility, metabolic stability |
| 4-acetyl group | Reduction to alcohol, conversion to oxime | Polarity, hydrogen bonding capacity |
By leveraging these computational and theoretical approaches, researchers can gain a deep understanding of the chemical behavior of this compound and rationally design new derivatives with tailored properties for a wide range of applications.
Applications of 1 5 Chloro 2 Methylpyridin 4 Yl Ethan 1 One As a Synthetic Intermediate and Chemical Probe
Role in the Construction of Advanced Heterocyclic Systems
The pyridine (B92270) ring is a fundamental structural motif in a vast array of bioactive compounds and advanced materials. researchgate.net The reactivity of 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one allows it to serve as a cornerstone in the de novo synthesis of more complex, fused, and polysubstituted heterocyclic scaffolds.
The functional groups on this compound are well-suited to participate in cyclization and condensation reactions to form fused-ring systems, where the pyridine ring is annulated with another heterocyclic or carbocyclic ring. The acetyl group, in particular, is a key handle for initiating such transformations. For instance, the methyl of the acetyl group can be condensed with various reagents to build a new ring.
Drawing from established synthetic strategies for related pyridine derivatives, this compound can be envisioned as a precursor to several important fused cores. mdpi.com For example, reaction sequences involving the acetyl group can lead to the formation of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. Similarly, multi-step transformations can yield other fused systems such as 1,8-naphthyridines and pyrazolo[3,4-b]pyridines. mdpi.com These advanced heterocyclic systems are of great interest in drug discovery.
Table 1: Potential Fused Heterocyclic Systems Derived from this compound
| Fused Ring System | General Synthetic Strategy | Key Intermediate Reaction |
| Pyrido[2,3-d]pyrimidine | Condensation of the acetyl group with a urea (B33335) or thiourea (B124793) equivalent after appropriate functionalization. | Cyclization involving the pyridine nitrogen and a newly formed side chain. |
| Thieno[2,3-b]pyridine | Gewald reaction involving the activated methyl of the acetyl group with sulfur and a cyano-reagent. | Formation of an aminothiophene ring fused to the pyridine core. |
| Furo[2,3-b]pyridine | Reaction of a derivative (e.g., α-halo ketone) with a phenol (B47542) or β-ketoester. | Intramolecular cyclization to form the furan (B31954) ring. |
| Pyrazolo[3,4-b]pyridine | Reaction with hydrazine (B178648) or substituted hydrazines after conversion of the acetyl group to a 1,3-dicarbonyl system. | Condensation to form the pyrazole (B372694) ring. |
Beyond fused systems, this compound is an excellent starting material for creating pyridine derivatives with diverse substitution patterns. The existing substituents on the ring influence its reactivity and regioselectivity in further functionalization reactions. For example, the acetyl group is an electron-withdrawing and meta-directing group, which can influence the position of subsequent electrophilic substitutions. oaji.net
One powerful strategy involves the N-oxidation of the pyridine nitrogen. This modification alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at specific positions, thereby enabling the introduction of additional substituents that would be difficult to install otherwise. oaji.net Furthermore, the chloro group at the 5-position can be replaced via various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. evitachem.commdpi.com The acetyl group itself can also be used as a handle to introduce new functionalities through reactions at the carbonyl or the α-carbon. Such multi-component and sequential reactions are key to building libraries of complex molecules. nih.govresearchgate.net
Utility in Medicinal Chemistry Research as a Scaffold
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The substituted pyridine motif is considered a "privileged structure" because it is frequently found in compounds that bind to a wide range of biological targets with high affinity. mdpi.com The title compound serves as an ideal scaffold for the discovery of new enzyme inhibitors and receptor modulators.
The pyridine ring is a common feature in numerous FDA-approved drugs and clinical candidates. researchgate.net Its ability to act as a hydrogen bond acceptor and to participate in π-stacking interactions makes it highly effective at binding to the active sites of enzymes and receptors. Pyridine-based compounds have been successfully developed as potent inhibitors for various enzyme classes and as modulators for receptors like G-protein-coupled receptors (GPCRs). nih.govnih.govnih.gov
For example, derivatives of substituted pyridines have been identified as inhibitors of enzymes such as H,K-ATPase (gastric proton pump) and various kinases. nih.gov They have also been developed as agonists for receptors like GPR119, which is a target for type 2 diabetes. nih.gov The specific substitution pattern on this compound provides a framework that can be tailored to achieve high potency and selectivity for a specific biological target. The chloro and methyl groups can occupy specific pockets within a binding site, while the acetyl group provides a key interaction point or a handle for adding further side chains to explore deeper regions of the protein target.
Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system, such as living cells. They are indispensable tools for validating new drug targets and studying biological pathways. A well-designed probe often consists of three parts: a "warhead" that binds to the target protein, a linker, and a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag for pulldown experiments, or a photoreactive group for covalent labeling).
The scaffold of this compound is suitable for the development of chemical probes. The core pyridine structure can be optimized to serve as the high-affinity "warhead" for a target of interest. The acetyl group is a particularly useful functional handle for attaching a linker and a reporter tag. For instance, the ketone can be converted into an oxime or hydrazone, which can then be connected to a linker arm terminating in a fluorescent dye like a rhodamine or a tag like biotin. Such a probe would allow researchers to visualize the localization of the target protein within a cell or to isolate the protein and its binding partners for further study.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery. They involve synthesizing a series of analogs of an initial "hit" compound and testing their biological activity to understand which chemical features are responsible for their potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The chemical versatility of this compound makes it an excellent starting point for extensive SAR exploration.
From a chemical perspective, the molecule offers several distinct points for modification:
The Acetyl Group: This is the most versatile handle. It can be reduced to a secondary alcohol, which introduces a chiral center and a hydrogen bond donor. It can undergo condensation reactions, be converted to oximes and hydrazones, or be α-halogenated to introduce further reactive sites.
The Chloro Group: The chlorine atom at the C5 position can be substituted through nucleophilic aromatic substitution (SNAr) or, more commonly, via palladium-catalyzed cross-coupling reactions to introduce a diverse array of substituents, including different aryl, heteroaryl, alkyl, and amino groups.
The Methyl Group: The C2-methyl group can be functionalized, for example, through radical halogenation, to allow for the attachment of other groups. Its presence also influences the steric and electronic environment of the pyridine ring.
The Pyridine Ring: The ring itself can be modified, for instance, by N-oxidation, which changes the electronic distribution and provides new avenues for substitution. oaji.net
By systematically synthesizing and testing analogs with modifications at these positions, medicinal chemists can build a detailed understanding of the SAR, leading to the optimization of lead compounds with improved therapeutic potential. rsc.org
Table 2: Chemical Modifications of this compound for SAR Studies
| Modification Site | Reaction Type | Potential New Functional Groups | Purpose in SAR Exploration |
| C4-Acetyl Group | Reduction | -OH (Alcohol) | Introduce H-bond donor, explore chirality. |
| Reductive Amination | -NHR (Amine) | Introduce H-bond donor/acceptor, basic center. | |
| Wittig Reaction | -C=CH₂ (Alkene) | Modify geometry and lipophilicity. | |
| Condensation | Oxime, Hydrazone | Introduce new vectors for linker attachment. | |
| C5-Chloro Group | Suzuki Coupling | Aryl, Heteroaryl | Explore π-stacking and hydrophobic interactions. |
| Buchwald-Hartwig | -NR₂, -OR | Introduce H-bond donors/acceptors. | |
| Sonogashira Coupling | Alkyne | Introduce rigid linkers. | |
| C2-Methyl Group | Radical Halogenation | -CH₂Br | Create a reactive handle for further substitution. |
| Oxidation | -CHO, -COOH | Introduce polar, H-bonding groups. | |
| Pyridine Nitrogen | N-Oxidation | N⁺-O⁻ | Alter electronics, solubility, and metabolic stability. |
Application in Agrochemical and Industrial Chemical Synthesis
Despite the broad utility of pyridine derivatives in the agrochemical and industrial sectors, specific documented applications of This compound as a synthetic intermediate are not extensively reported in publicly available scientific literature. The pyridine scaffold is a crucial component in many pesticides due to its ability to interact with biological targets in pests. Generally, chloromethylpyridine derivatives serve as key building blocks for the synthesis of various agrochemicals.
For instance, related isomers and derivatives of chloromethylpyridine are pivotal in the production of neonicotinoid insecticides, a significant class of crop protection agents. The synthesis of these insecticides often involves the reaction of a chloromethylpyridine with a suitable amine. However, specific synthetic routes and large-scale industrial processes detailing the use of This compound are not readily found in the reviewed literature.
While the structural features of This compound , including the reactive ketone group and the substituted pyridine ring, suggest its potential as a precursor for more complex molecules, detailed research findings or patents explicitly outlining its role in the synthesis of specific commercial agrochemicals or industrial chemicals are scarce. The scientific focus has largely been on other isomers of chloro-methyl-pyridinyl ethanone (B97240).
Table 1: Selected Pyridine Derivatives and their Documented Applications in Synthesis
| Compound Name | Application |
| 2-Chloro-5-methylpyridine | Intermediate in the synthesis of insecticides like Imidacloprid and Nitenpyram. |
| 2-Chloro-5-(trifluoromethyl)pyridine | Precursor for herbicides. |
| 1-(5-Methyl-pyridin-2-yl)ethanone | Intermediate in pharmaceutical and agrochemical development. |
This table highlights the applications of related pyridine compounds to provide context, as direct application data for this compound is limited.
Future Directions in the Exploitation of the this compound Scaffold
The future exploitation of the This compound scaffold remains a subject of scientific exploration, with limited specific research currently published. The potential for this scaffold lies in the versatile reactivity of its functional groups, which could be leveraged for the synthesis of novel compounds with desirable biological or material properties.
The development of novel synthetic methodologies could unlock the potential of this specific isomer. For example, the discovery of selective catalysts could enable the functionalization of the pyridine ring or the ethanone side chain in ways that are not currently feasible, leading to the creation of new molecular libraries for screening in agrochemical and pharmaceutical discovery programs.
Furthermore, the unique substitution pattern of This compound may confer distinct properties to its derivatives compared to other isomers. Future research could focus on computational studies to predict the binding of its derivatives to various biological targets, guiding the synthesis of new potential herbicides, fungicides, or insecticides.
The exploration of this scaffold as a chemical probe is another potential avenue for future research. Chemical probes are essential tools for understanding biological processes, and the development of probes based on the This compound core could aid in the investigation of specific enzymes or receptors. However, there are no current reports of its use in this capacity. The design and synthesis of such probes would be a novel area of investigation.
Conclusion and Future Perspectives in Pyridinyl Ethanone Research
Summary of Current Research Achievements for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one
Currently, this compound is primarily recognized and utilized as a chemical intermediate and a building block in organic synthesis. While specific, in-depth research articles focusing exclusively on its synthesis and reactivity are not prevalent, its availability from various chemical suppliers indicates its role in the synthesis of more complex molecules.
The research significance of this compound is best understood in the context of the broader class of pyridinyl ethanones and substituted pyridines. The pyridine (B92270) scaffold is a ubiquitous feature in numerous fields, valued for its unique chemical properties that allow for easy conversion into various functional derivatives. nih.gov Pyridine-containing compounds are among the most prevalent heterocyclic structures in pharmaceuticals and agrochemicals. rsc.orgnih.gov The core structure of this compound, featuring a reactive ketone group and a functionalized pyridine ring, makes it a versatile precursor for constructing more elaborate molecular architectures intended for applications in medicinal chemistry and materials science.
Emerging Methodologies for Pyridinyl Ethanone (B97240) Synthesis
The synthesis of the pyridine core, and by extension pyridinyl ethanones, has evolved significantly with the development of novel catalytic and procedural strategies that offer greater efficiency, selectivity, and sustainability.
Multicomponent Reactions (MCRs): MCRs have become a cornerstone of modern heterocyclic chemistry for their ability to construct complex molecules like pyridine derivatives in a single step from simple precursors. researchgate.net These reactions are prized for their high atom economy and reduction in chemical waste. researchgate.net For instance, polysubstituted pyridines can be efficiently synthesized through the one-pot reaction of aldehydes, ketones, malononitrile, and ammonium acetate (B1210297). researchgate.netrsc.org
Advanced Catalysis: The use of novel catalysts has revolutionized pyridine synthesis.
Heterogeneous Catalysts: Zeolite catalysts (such as H-Beta and H-ZSM-5) have been successfully employed in three-component condensation reactions to produce pyridines and picolines. nih.gov Magnetically recoverable nanoparticles, often with a core of Fe₃O₄, serve as highly efficient and reusable catalysts for pyridine synthesis, aligning with the principles of green chemistry. nih.govrsc.orgresearchgate.net
Homogeneous Catalysis: Transition-metal catalysts, particularly those based on rhodium, are used to achieve chelation-assisted C-H activation of substrates like α,β-unsaturated ketoximes for their reaction with alkynes, yielding highly substituted pyridines. semanticscholar.org
Novel Cycloaddition Strategies: Among the most powerful methods for forming the pyridine ring are [4+2] cycloaddition reactions. A modern approach involves the Diels-Alder reaction of 2-azadienes, which can be generated through innovative methods like the redox-neutral catalytic intermolecular aza-Wittig reaction, offering a sustainable alternative to classical methods. nih.gov
Table 1: Comparison of Emerging Pyridine Synthesis Methodologies
| Methodology | Typical Catalysts/Reagents | Key Features & Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Ammonium acetate, SnCl₂·2H₂O, Organocatalysts | High efficiency and atom economy; single-step synthesis of complex structures; reduced waste. nih.govresearchgate.net |
| Heterogeneous Catalysis | Zeolites (H-Beta, H-ZSM-5), Magnetic Nanoparticles (Fe₃O₄-based) | Catalyst reusability; environmentally friendly (green chemistry); high yields and mild reaction conditions. nih.govrsc.orgresearchgate.net |
| Homogeneous Catalysis | Rhodium (Rh) complexes | High selectivity through chelation-assisted C-H activation; access to highly substituted pyridines. semanticscholar.org |
| [4+2] Cycloadditions | 3-methyl-1-phenyl-2-phospholene-1-oxide (for aza-Wittig) | Convergent synthesis; access to diverse substitution patterns; sustainable routes to key intermediates like 2-azadienes. nih.gov |
Untapped Potential in Advanced Materials and Catalysis Research
The unique electronic and structural characteristics of the pyridine ring make compounds like this compound promising candidates for future applications in advanced materials and catalysis.
Catalysis: Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. scbt.com The nitrogen atom in the pyridine ring acts as a Lewis base, donating its electron pair to a metal center. wikipedia.org This property is crucial for developing new catalytic processes. scbt.com The structure of this compound, with its available nitrogen lone pair and potential for further functionalization at the ketone group, makes it an ideal scaffold for designing bespoke ligands for asymmetric catalysis and organometallic chemistry. nih.gov Related terpyridine structures, for example, have been successfully used in catalysts for asymmetric organic reactions. wiley.comresearchgate.net
Advanced Materials: The application of pyridine-containing compounds in materials science is a rapidly expanding field. scbt.com
Optoelectronics: Pyridine derivatives are integral to the development of organic semiconductors, polymers, and liquid crystals used in innovative technologies like organic light-emitting diodes (OLEDs) and solar cells. scbt.comnbinno.com
Supramolecular Chemistry: The ability of pyridine units to coordinate with metals has been exploited to create complex supramolecular architectures, including polymers with switchable chemical and physical properties. wiley.com
Functional Materials: Pyridines are key building blocks for functional nanomaterials. nih.gov The combination of a pyridine core with other functional groups can lead to materials with specific electronic, optical, or mechanical properties. scbt.com The subject compound, this compound, represents an untapped resource for creating novel functional materials by leveraging both the pyridine nucleus and the versatile ethanone side chain.
Interdisciplinary Research Opportunities in Pyridine Chemistry
The versatility of the pyridine scaffold provides a platform for extensive interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science.
Medicinal Chemistry: Pyridine is one of the most important heterocyclic scaffolds in drug discovery. nih.govrsc.org Its presence in numerous FDA-approved drugs highlights its value as a pharmacophore. rsc.org The pyridine ring's ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the solubility of drug candidates make it a highly attractive component in medicinal chemistry. nih.govresearchgate.net There are significant opportunities for collaboration between synthetic chemists and pharmacologists to use this compound as a starting point for developing new therapeutic agents, particularly in areas like oncology, where pyridine-fused heterocycles have shown promise. nih.gov
Agrochemicals: The pyridine ring is a core component in many commercial agrochemicals, including herbicides, insecticides, and fungicides. wikipedia.orgyoutube.com Research at the intersection of chemistry and agricultural science can lead to the development of new, more effective, and environmentally benign crop protection agents based on novel pyridine structures.
Materials Science and Engineering: As detailed in the previous section, the potential of pyridine derivatives in electronics and functional polymers is vast. scbt.comnbinno.com Collaborative efforts between organic chemists, polymer scientists, and physicists are essential to design and synthesize new pyridine-based materials with tailored properties for next-generation electronic devices and smart materials.
Table 2: Interdisciplinary Fields for Pyridine Chemistry Research
| Field | Role of Pyridine Derivatives | Potential Application Areas |
|---|---|---|
| Medicinal Chemistry | Core scaffold (pharmacophore) in drug design. nih.govrsc.org | Anticancer agents, antimicrobial drugs, anti-diabetic therapies. nih.govjchemrev.com |
| Agrochemicals | Active ingredient in crop protection products. youtube.com | Herbicides, insecticides, fungicides. wikipedia.orgyoutube.com |
| Materials Science | Building blocks for functional polymers and organic semiconductors. scbt.com | OLEDs, solar cells, sensors, supramolecular polymers. researchgate.netnbinno.com |
| Coordination Chemistry | Ligands for forming metal complexes. scbt.com | Homogeneous and asymmetric catalysis. scbt.comwiley.com |
| Food Chemistry | Flavoring agents. youtube.com | Food and beverage additives. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation, where a chloro-methylpyridine derivative reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Key parameters include:
- Catalyst selection : ZnCl₂ may offer milder conditions compared to AlCl₃, reducing side reactions like over-acylation .
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C, as higher temperatures promote decomposition .
- Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>98%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use in a fume hood with nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Decontamination : Spills should be absorbed with inert materials (e.g., sand) and disposed of as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify substituent positions on the pyridine ring. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the acetyl group shows a carbonyl signal at ~δ 200 ppm .
- Mass spectrometry (ESI-HRMS) : Confirm molecular weight (C₈H₈ClNO = 169.61 g/mol) with a characteristic [M+H]+ peak at m/z 170.05 .
- IR spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound be resolved, particularly regarding stereochemical ambiguities?
Discrepancies in splitting patterns (e.g., methyl or acetyl group signals) may arise from dynamic effects or impurities. Strategies include:
- Variable-temperature NMR : Assess conformational changes by collecting spectra at 25°C and –40°C .
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to confirm connectivity .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are available (e.g., co-crystallization with chiral resolving agents) .
Q. What methodologies are effective for evaluating the compound’s bioactivity, such as antimicrobial or enzyme inhibition potential?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The chloro and methyl groups enhance membrane penetration, with MIC values typically <50 µg/mL .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays. The pyridine ring’s electron-withdrawing properties may modulate binding affinity .
- Computational docking : Predict target interactions using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the chloro-methyl group .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature (60–120°C), and solvent polarity to identify optimal parameters .
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions (e.g., diacylation) .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
Variations in MIC values or enzyme inhibition profiles may stem from:
- Strain variability : Use standardized strains (e.g., ATCC cultures) and replicate assays ≥3 times .
- Solubility differences : Pre-dissolve the compound in DMSO (≤1% v/v) to ensure uniform distribution in aqueous media .
- Assay interference : Confirm results with orthogonal methods (e.g., agar diffusion for antimicrobial activity) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
